5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 239.7 g/mol. This compound is categorized as a sulfonyl chloride, which is characterized by the presence of a sulfonyl group () attached to a chlorine atom. The compound is primarily used in research and development settings and is not intended for consumer use or applications in food or cosmetics .
Due to the lack of specific data, it's important to consider general safety precautions when handling unknown organic compounds. This includes:
The synthesis of 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride typically involves the reaction of thiophene derivatives with sulfonyl chlorides under controlled conditions. A common method may include:
This multi-step synthesis allows for the formation of the desired compound while ensuring functional groups are preserved.
The unique combination of functional groups in 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride provides distinct reactivity and potential applications compared to these similar compounds.
Due to its reactivity, interaction studies involving 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride often focus on its behavior in various solvents and its reactivity with different nucleophiles. These studies help elucidate its potential applications in drug development and other fields.
Several compounds share structural similarities with 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride, including:
| Compound Name | Main Functional Groups |
Starting Materials and Key PrecursorsTypical feedstocks are summarized in Table 1.
Sulfonation and Chlorination Techniques
Yield Optimisation Strategies
Modern Synthetic ApproachesCatalytic Methods for Thiophene Functionalisation
Green Chemistry Considerations
Scalable Industrial ProcessesMicrochannel reactors operated at 5–15 °C permit exotherm control during chlorosulfonation of substituted thiophenes and routinely deliver >85% isolated yield with residence times <3 min, e.g., 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride [11]. Specific Synthesis of 5-(Methylcarbamoyl)thiophene-3-sulfonyl ChloridePreparation of the Methylcarbamoyl Thiophene CoreA concise approach is outlined in Scheme 1.
Purification and Isolation Techniques
Alternative Synthetic PathwaysPaal–Knorr Thiophene Synthesis AdaptationsStarting from γ-diketone 4-methyl-pentane-2,3-dione, Paal–Knorr cyclisation with Lawesson’s reagent gives 2,4-dimethylthiophene which can be regio-controlled by ortho-metalation/amide introduction followed by sulfonylation (overall 35–45%) [17]. Cycloaddition Approaches[2 + 2 + 1] Cycloaddition of acetylene, sulfur monoxide, and nitrile oxides under high-pressure flow affords 2-substituted thiophenes that can subsequently be directed to the 5-carbamoyl/3-sulfonyl chloride motif via sequential C–H amidation and chlorosulfonation (combined 38–42%) [18]. Table 2 Comparative Yields for Legacy versus Contemporary Sulfonyl-Chloride Formations
Key Research Findings
XLogP3 1.2
Wikipedia
5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride
Dates
Last modified: 08-16-2023
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